molecular formula C22H25N3O2S B11643111 2-[(3,4-dimethylphenyl)amino]-4-oxo-N-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-[(3,4-dimethylphenyl)amino]-4-oxo-N-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11643111
M. Wt: 395.5 g/mol
InChI Key: TYIVQHFVLBCSQK-UHFFFAOYSA-N
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Description

2-[(3,4-dimethylphenyl)amino]-4-oxo-N-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound with a unique structure that includes a thiazine ring, an amide group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethylphenyl)amino]-4-oxo-N-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps, including the formation of the thiazine ring and the introduction of the aromatic substituents. Common synthetic routes may involve the use of reagents such as thioamides, isocyanates, and aromatic amines under controlled conditions of temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dimethylphenyl)amino]-4-oxo-N-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(3,4-dimethylphenyl)amino]-4-oxo-N-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethylphenyl)amino]-4-oxo-N-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-dimethylphenyl)amino]-4-quinolinecarboxylate
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(propan-2-yl)phenyl)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Uniqueness

2-[(3,4-dimethylphenyl)amino]-4-oxo-N-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is unique due to its specific structural features, such as the combination of a thiazine ring with aromatic substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)imino-4-oxo-N-(4-propan-2-ylphenyl)-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C22H25N3O2S/c1-13(2)16-6-9-17(10-7-16)23-21(27)19-12-20(26)25-22(28-19)24-18-8-5-14(3)15(4)11-18/h5-11,13,19H,12H2,1-4H3,(H,23,27)(H,24,25,26)

InChI Key

TYIVQHFVLBCSQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)CC(S2)C(=O)NC3=CC=C(C=C3)C(C)C)C

Origin of Product

United States

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